molecular formula C23H22N2O4S B2524644 N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 683763-32-8

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide

Cat. No. B2524644
CAS RN: 683763-32-8
M. Wt: 422.5
InChI Key: YAJSQNZMDPSFQC-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are often studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases, and for their potential antitumor activities . These compounds are characterized by the presence of a benzamide moiety and are often modified with different substituents to enhance their biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions or the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide would likely involve a similar strategy, where an acetylphenyl benzene sulfonyl chloride could be reacted with an appropriate amine. The synthesis of related compounds has been reported to involve multiple steps and can include the use of reagents like DMF-DMA for the formation of acryloyl derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction . Density Functional Theory (DFT) calculations are also commonly used to predict and compare molecular geometries and vibrational frequencies with experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For example, enaminonitriles derived from benzamide sulfonamides can react with hydrazine hydrate or hydroxylamine to form pyrazolyl and isoxazolyl derivatives . The reactivity of these compounds can also be studied using DFT calculations to predict their behavior in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their vibrational spectra, UV-Vis absorption, and first-order hyperpolarizability, can be studied using spectroscopic methods and theoretical calculations. The vibrational spectral analysis of related compounds has been carried out using FT-Raman and FT-IR spectroscopy . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) are also important characteristics that can be calculated using DFT methods . These properties are crucial for understanding the reactivity and stability of the molecule.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on N-(4-acetylphenyl)benzene sulphonamide derivatives explored their synthesis and biological evaluation. These derivatives demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their interaction potential against KSHV thymidylate synthase complex was further evaluated, showcasing their biological applications in cancer research. The comprehensive theoretical and experimental studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, provided insights into their molecular structure and reactivity, underlining their relevance in the development of novel antitumor agents (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides were identified as effective inhibitors of human carbonic anhydrases I, II, VII, and IX, showing inhibition in low nanomolar to subnanomolar ranges. These findings highlight their potential as therapeutic agents targeting carbonic anhydrases implicated in various diseases, including glaucoma, epilepsy, and certain cancers. The study presents these compounds as a promising class of carbonic anhydrase inhibitors (Abdoli et al., 2018).

Antimicrobial and Thermal Studies

Research on N-substituted sulfanilamide derivatives explored their synthesis, characterization, and applications. These compounds were assessed for their thermal properties and antimicrobial activities against various bacterial and fungal strains. Despite showing no significant antibacterial activity with the introduction of the benzene ring to specific moieties, this study contributes to the understanding of sulfanilamide derivatives' structural impact on their biological properties. Their melting points, thermal decomposition initiation, and enthalpies of fusion were determined, offering valuable data for further drug development processes (Lahtinen et al., 2014).

Prodrug Development for Sulfonamide Group

Investigations into water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs for the sulfonamide group were conducted. This research aimed at enhancing the water solubility and lipophilicity of sulfonamide drugs, crucial for their pharmacological efficacy. By studying the kinetics of hydrolysis and enzymatic conversion back to the parent sulfonamide, this work contributes to the development of more effective and better-tolerated sulfonamide-based therapeutics (Larsen et al., 1988).

properties

IUPAC Name

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJSQNZMDPSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide

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